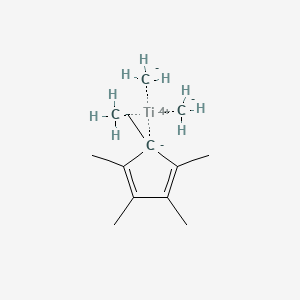
Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;titanium(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;titanium(4+) is a complex organometallic compound It is known for its unique structure, which includes a titanium ion coordinated with a pentamethylcyclopentadienyl ligand
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentamethylcyclopentadiene can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with methylating agents such as methyl bromide under basic conditions to form 1-methylcyclopentadiene. This intermediate is then further methylated to produce 1,2,3,4,5-pentamethylcyclopentadiene .
Industrial Production Methods
Large-scale production of 1,2,3,4,5-pentamethylcyclopentadiene typically involves a three-step process starting from 2,3,4,5-tetramethyl-2-cyclopentenone and methylmagnesium chloride . The resulting compound is then reacted with titanium tetrachloride to form the desired organometallic complex.
化学反応の分析
Types of Reactions
1,2,3,4,5-Pentamethylcyclopentadiene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding cyclopentadienyl cations.
Reduction: Reduction reactions can yield cyclopentadienyl anions.
Substitution: It can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include peroxides and halogens.
Reducing Agents: Reducing agents such as lithium aluminum hydride are often used.
Catalysts: Transition metal catalysts like palladium and platinum are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclopentadienyl derivatives and metal complexes .
科学的研究の応用
Chemistry
In chemistry, 1,2,3,4,5-pentamethylcyclopentadiene is used as a ligand in the synthesis of organometallic complexes. These complexes are valuable in catalysis, particularly in polymerization reactions and hydrogenation processes .
Biology and Medicine
While its direct applications in biology and medicine are limited, derivatives of this compound are being explored for their potential use in drug delivery systems and as imaging agents .
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, including high-performance polymers and coatings. Its role as a catalyst in various chemical processes also makes it valuable in industrial chemistry .
作用機序
The mechanism by which 1,2,3,4,5-pentamethylcyclopentadiene exerts its effects involves coordination with metal ions to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation and polymerization. The molecular targets include transition metal centers, and the pathways involved often include oxidative addition and reductive elimination steps .
類似化合物との比較
Similar Compounds
Cyclopentadiene: The parent compound of 1,2,3,4,5-pentamethylcyclopentadiene, known for its use in the synthesis of metallocenes.
Methylcyclopentadiene: A partially methylated derivative with similar but less pronounced properties.
Tetramethylcyclopentadiene: Another derivative with four methyl groups, used in similar applications but with different reactivity profiles
Uniqueness
1,2,3,4,5-Pentamethylcyclopentadiene is unique due to its high degree of methylation, which enhances its stability and reactivity. This makes it particularly valuable in the synthesis of stable organometallic complexes and in catalytic applications where high reactivity is required .
特性
分子式 |
C13H24Ti |
|---|---|
分子量 |
228.20 g/mol |
IUPAC名 |
carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;titanium(4+) |
InChI |
InChI=1S/C10H15.3CH3.Ti/c1-6-7(2)9(4)10(5)8(6)3;;;;/h1-5H3;3*1H3;/q4*-1;+4 |
InChIキー |
KYUOMXNNAVEOBY-UHFFFAOYSA-N |
正規SMILES |
[CH3-].[CH3-].[CH3-].C[C-]1C(=C(C(=C1C)C)C)C.[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


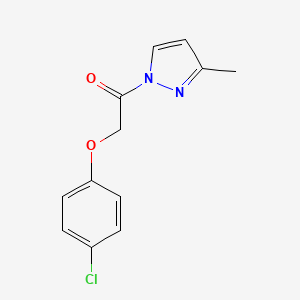

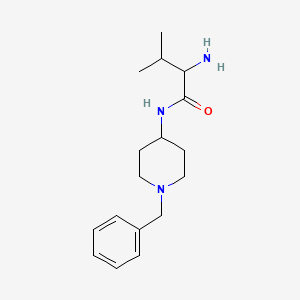
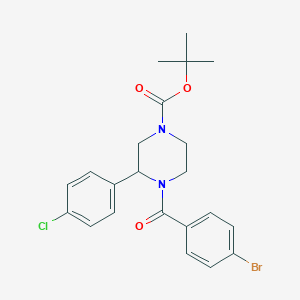
![tert-butyl N-[2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate](/img/structure/B14797448.png)
![7-Chloro-5-(1-phenylethylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B14797452.png)
![2-amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B14797453.png)
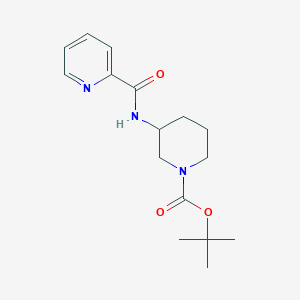
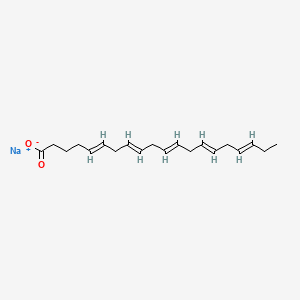
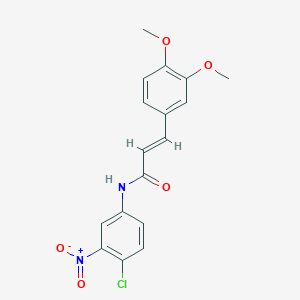
![[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B14797484.png)

![1-[(2S)-6-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine](/img/structure/B14797509.png)
![2-Amino-1-[3-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14797516.png)
